

Physicochemical Properties of Crystalline Fructose-Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fructose-proline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline **Fructose-proline**, an Amadori rearrangement product formed from the Maillard reaction between fructose and proline. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for various applications, including its potential use as a pharmaceutical excipient, a functional food ingredient, or a reference standard in food chemistry and biomedical research.

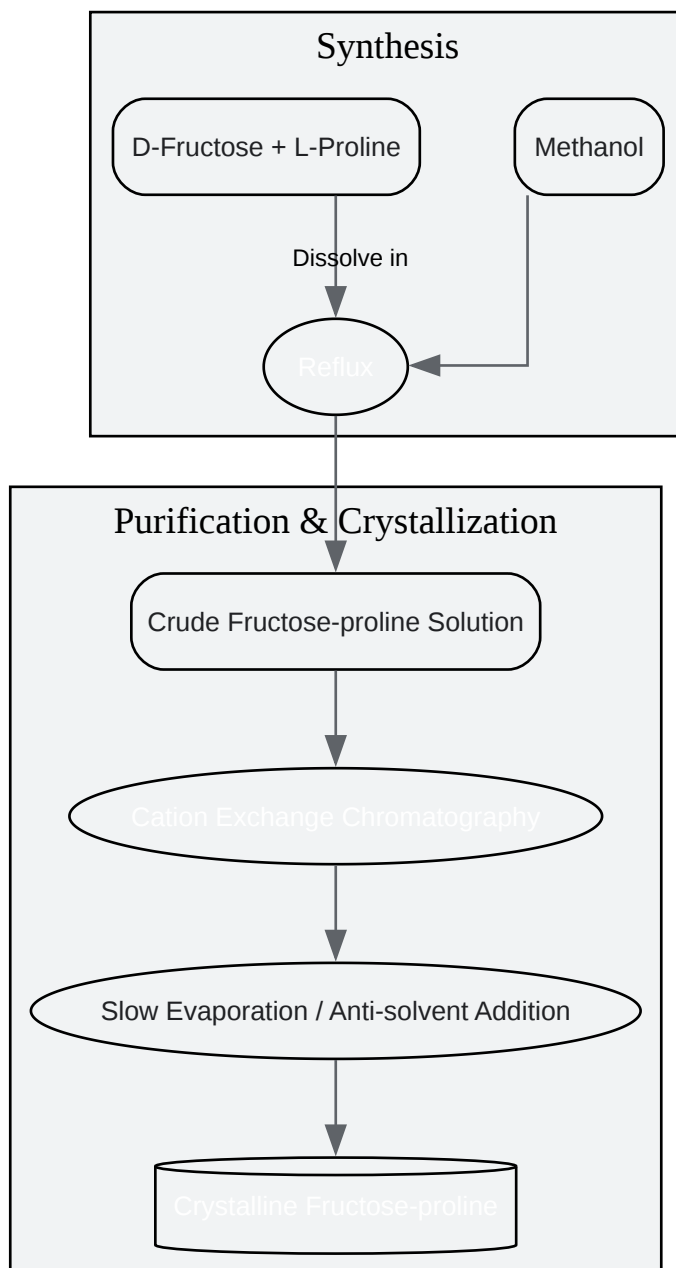
Introduction

Fructose-proline, chemically known as N-(1-Deoxy- β -D-fructopyranos-1-yl)-L-proline, is a notable Amadori compound. These compounds are key intermediates in the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. The formation of **Fructose-proline** is significant in food science, contributing to the color, flavor, and aroma of processed foods. In the pharmaceutical and biomedical fields, the study of Amadori products is crucial for understanding protein glycation and its implications in various physiological and pathological processes. The crystalline form of **Fructose-proline** provides a stable and pure material for detailed physicochemical characterization and application development.

Synthesis and Crystallization

The synthesis of crystalline **Fructose-proline** is typically achieved through the Maillard reaction between D-fructose and L-proline. A common laboratory-scale synthesis involves refluxing equimolar amounts of D-fructose and L-proline in an organic solvent, such as methanol. The resulting Amadori product can then be purified and crystallized.

Below is a generalized workflow for the synthesis and crystallization of **Fructose-proline**.



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Caption: Generalized workflow for the synthesis of crystalline **Fructose-proline**.

Physicochemical Properties

The physicochemical properties of crystalline **Fructose-proline** are summarized in the tables below. Where specific data for the compound is not available, relevant information for its constituent parts (fructose and proline) or general data for Amadori compounds is provided for context.

General Properties

Property	Value	Reference
Chemical Name	N-(1-Deoxy- β -D-fructopyranos-1-yl)-L-proline	N/A
Synonyms	Fructose-proline; Fru-Pro	[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₇	[2]
Molecular Weight	277.27 g/mol	[2]
Appearance	White crystalline solid	General observation

Thermal Properties

Property	Value	Reference
Melting Point	145 °C	[3]
Thermal Decomposition	Amadori compounds generally exhibit complex thermal degradation patterns.	[4]

Solubility

While specific quantitative solubility data for crystalline **Fructose-proline** is not readily available in the literature, the solubility of its constituent molecules provides some insight.

Compound	Water	Ethanol	Ether	Reference
D-Fructose	Very soluble (3.5 g/mL at 20°C)	Soluble	Insoluble	General knowledge
L-Proline	Highly soluble (162.2 g/100 g at 25°C)	Soluble	Insoluble	General knowledge

Hygroscopicity

Quantitative hygroscopicity data for crystalline **Fructose-proline** is not widely published. However, both fructose and proline are known to be hygroscopic. Amadori compounds, in general, are also known to be hygroscopic.

Crystal Structure

The crystal structure of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-proline monohydrate has been determined by X-ray crystallography.[5][6] The key features of the crystal structure are summarized below.

Crystal System	Space Group	Key Conformations	Hydrogen Bonding
Orthorhombic	P2 ₁ 2 ₁ 2 ₁	The fructopyranosyl ring adopts a ² C ₅ chair conformation.	Extensive intermolecular hydrogen bonding network involving the hydroxyl groups of the fructose moiety, the carboxylate and amino groups of the proline moiety, and the water molecule of hydration.[5][6]

Experimental Protocols

This section outlines generalized experimental protocols for the characterization of crystalline **Fructose-proline** based on standard methods for analyzing Amadori compounds.

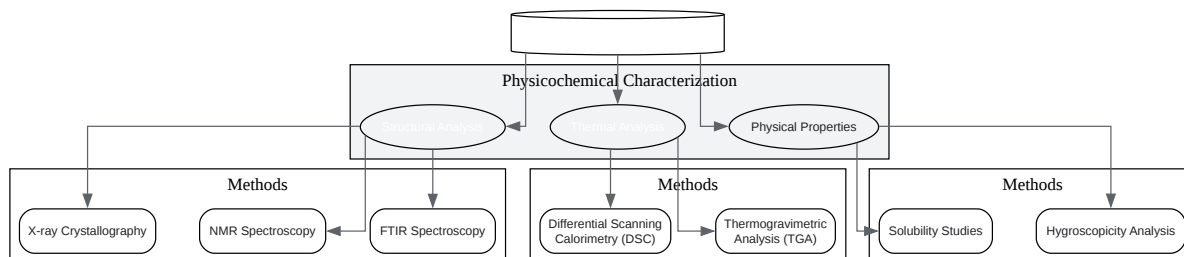
Synthesis and Crystallization

A detailed experimental protocol for the synthesis of Amadori compounds can be found in the work by Yaylayan and Huyghues-Despointes (1994).^[7] A general procedure is as follows:

- Dissolve equimolar amounts of D-fructose and L-proline in methanol.
- Reflux the mixture for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product using cation exchange chromatography.
- Crystallize the purified **Fructose-proline** from a suitable solvent system (e.g., water-ethanol) by slow evaporation or by the addition of an anti-solvent.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of crystalline **Fructose-proline**.



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Caption: General workflow for physicochemical characterization.

5.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure of the crystalline **Fructose-proline**.

- **Crystal Growth:** Grow single crystals of suitable size and quality from a purified solution of **Fructose-proline**.
- **Data Collection:** Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data.
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[5][6]

5.2.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of the compound.

- **DSC Protocol:**

- Accurately weigh a small amount of the crystalline sample into an aluminum pan.
- Seal the pan and place it in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.
- TGA Protocol:
 - Place an accurately weighed sample in the TGA furnace.
 - Heat the sample at a controlled rate under a nitrogen atmosphere.
 - Record the mass loss as a function of temperature to determine the thermal stability and decomposition profile.

5.2.3. Spectroscopic Analysis

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

- FTIR Spectroscopy:
 - Prepare a sample by mixing a small amount of crystalline **Fructose-proline** with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
 - Record the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm^{-1}) to identify the characteristic functional groups.
- NMR Spectroscopy:
 - Dissolve the crystalline sample in a suitable deuterated solvent (e.g., D_2O).
 - Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure and purity of the compound.

5.2.4. Solubility Studies

The equilibrium solubility method can be used to determine the solubility in various solvents.

- Add an excess amount of crystalline **Fructose-proline** to a known volume of the solvent at a specific temperature.
- Stir the mixture until equilibrium is reached.
- Filter the solution to remove the undissolved solid.
- Analyze the concentration of the dissolved **Fructose-proline** in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

5.2.5. Hygroscopicity Measurement

The hygroscopic properties can be assessed by exposing the crystalline material to different relative humidity (RH) conditions.

- Place a known weight of the dried crystalline sample in a desiccator with a specific saturated salt solution to maintain a constant RH.
- Monitor the weight change of the sample over time until it reaches a constant weight.
- Repeat the measurement at different RH levels to construct a moisture sorption isotherm.

Conclusion

This technical guide has summarized the key physicochemical properties of crystalline **Fructose-proline**, providing a valuable resource for researchers and professionals in the fields of food science, nutrition, and pharmaceutical development. While a comprehensive set of quantitative data for some properties remains to be fully elucidated in the public domain, the information presented herein, based on available literature, offers a solid foundation for understanding the behavior of this important Amadori compound. The provided experimental protocols offer a starting point for the detailed characterization of crystalline **Fructose-proline** in various research and development settings. Further investigation into the specific quantitative aspects of its solubility, hygroscopicity, and thermal stability will be beneficial for its broader application.

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- To cite this document: BenchChem. [Physicochemical Properties of Crystalline Fructose-Proline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142040#physicochemical-properties-of-crystalline-fructose-proline]

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